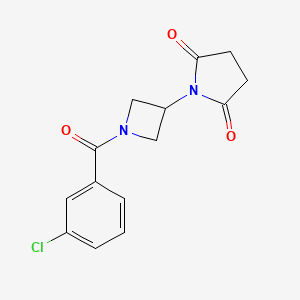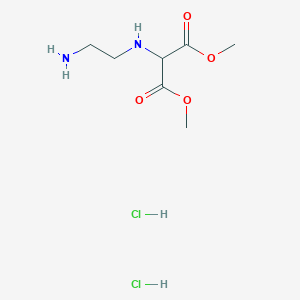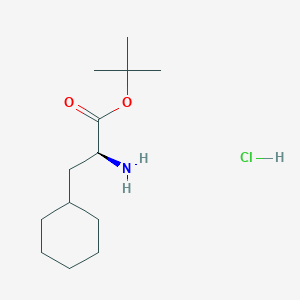![molecular formula C6H8O3 B2364236 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 83249-08-5](/img/structure/B2364236.png)
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C6H8O3 . It is a derivative of bicyclo[1.1.1]pentane (BCP), a structure that has become increasingly relevant in medicinal chemistry due to its role as bioisosteres . BCPs are used as a para-disubstituted benzene replacement, making them a valuable pharmacophore .
Synthesis Analysis
The synthesis of BCP derivatives has been a subject of extensive research. A single-step transition-metal-free multi-component approach has been reported for the synthesis of BCP boronates . Radicals derived from commonly available carboxylic acids and organohalides perform additions onto [1.1.1]propellane to afford BCP radicals . A wide array of alkyl-, aryl-, and alkenyl-functionalized BCP boronates were easily prepared .
Molecular Structure Analysis
The molecular structure of “3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid” is characterized by a bicyclic structure with a carboxylic acid functional group . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .
Chemical Reactions Analysis
The chemical reactions involving BCP derivatives are diverse and complex. For instance, radicals generated from diazoate species react with [1.1.1]propellane in an addition reaction to form BCP radicals that subsequently react with heterocycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid” include a melting point of 128.5-129 °C . More detailed properties were not found in the search results.
Applications De Recherche Scientifique
Bioisostere Applications
Bicyclo[1.1.1]pentanes, including derivatives like 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid, are recognized for their role as bioisosteres. They are effective replacements for aromatic rings, tert-butyl groups, and alkynes in pharmaceutical compounds. Their use in drug design is driven by properties such as high passive permeability, increased water solubility, and improved metabolic stability (Hughes et al., 2019).
Enantioselective C–H Functionalization
Research has explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, offering an innovative approach to create chiral substituted derivatives. This method is significant for pharmaceutical and chemical communities due to the metabolic stability and potential of these compounds as bioisosteres (Garlets et al., 2020).
Halogenation and Acidity Studies
Studies have focused on the radical chlorination and hydrodechlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, leading to the creation of derivatives with specific halogenation patterns. These patterns have been confirmed through X-ray diffraction, and the acidity constants of these derivatives have been both measured and predicted using DFT methods (Le et al., 2021).
Radical Multicomponent Carboamination
The radical multicomponent carboamination of [1.1.1]propellane has been developed to synthesize a wide range of unsymmetrically 1,3-difunctionalized Bicyclo[1.1.1]pentane derivatives. This process is crucial for expanding the chemical space of drugs and optimizing drug candidates (Kanazawa & Uchiyama, 2018).
Mimetics for Ortho/meta-Substituted Arenes
1,2-Difunctionalized bicyclo[1.1.1]pentanes have been synthesized to mimic ortho/meta-substituted arenes. This synthesis includes developing building blocks with various functional groups and investigating their absorption, distribution, metabolism, and excretion (ADME) properties (Zhao et al., 2021).
Radical Acylation and Synthesis of Ketones
A method for radical acylation of [1.1.1]propellane with aldehydes has been established, offering a straightforward approach to access bicyclo[1.1.1]pentane ketones. This methodology is significant for drug discovery due to its broad substrate scope and utility in late-stage modification of bioactive molecules (Li et al., 2022).
Impact and Thermal Sensitiveness Studies
Research has also been conducted on the impact sensitivity and thermal decomposition behavior of bicyclo[1.1.1]pentane and its derivatives. These studies are crucial for understanding the safety profiles of these compounds, especially in the context of bioactive molecule discovery (Dallaston et al., 2020).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on its specific molecular structure and the presence of functional groups .
Action Environment
The action, efficacy, and stability of 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, as a carboxylic acid, its ionization state and thus its reactivity can be affected by pH .
Propriétés
IUPAC Name |
3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4(8)5-1-6(9,2-5)3-5/h9H,1-3H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOGUEYDDZLAJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid | |
CAS RN |
83249-08-5 |
Source


|
| Record name | 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)



![tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2364163.png)
![Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2364164.png)


![3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2364171.png)
![3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2364172.png)
![6-butyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2364173.png)
![1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2364174.png)

![Tert-butyl 4-(2-oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2364176.png)